molecular formula C20H20F2N2O2 B3438504 1-{3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}-1-propanone CAS No. 5932-94-5

1-{3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}-1-propanone

Cat. No.: B3438504
CAS No.: 5932-94-5
M. Wt: 358.4 g/mol
InChI Key: XQNYCIBARQVBGU-UHFFFAOYSA-N
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Description

1-{3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}-1-propanone is a complex organic compound characterized by the presence of fluorine atoms and a piperazine ring

Preparation Methods

The synthesis of 1-{3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}-1-propanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Chemical Reactions Analysis

1-{3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}-1-propanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}-1-propanone involves its interaction with specific molecular targets. The fluorine atoms and piperazine ring play a crucial role in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

1-{3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}-1-propanone can be compared with similar compounds such as:

These comparisons highlight the unique structural features and applications of this compound.

Properties

IUPAC Name

1-[3-fluoro-4-[4-(4-fluorobenzoyl)piperazin-1-yl]phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O2/c1-2-19(25)15-5-8-18(17(22)13-15)23-9-11-24(12-10-23)20(26)14-3-6-16(21)7-4-14/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNYCIBARQVBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359897
Record name ST051107
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789100
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5932-94-5
Record name ST051107
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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